N,6-dihydroxyhexanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,6-dihydroxyhexanamide can be synthesized through the reaction of esters with hydroxylamine. This method is preferred due to the absence of protecting group chemistry and the excellent commercial availability of the starting materials . The reaction typically involves the use of mild acidic conditions to facilitate the formation of the hydroxamic acid functional group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,6-dihydroxyhexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or halogenated compounds.
Scientific Research Applications
N,6-dihydroxyhexanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,6-dihydroxyhexanamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteases, leading to inhibition of their activity. The compound targets the active site of these enzymes, binding to the metal ion and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-4-(2-hydroxyethoxy)benzamide
- N-hydroxy-4-(hydroxymethyl)benzamide
- 5-(5,5-dimethyl-1,4,2-dioxazol-3-yl)pentan-1-ol
Uniqueness
N,6-dihydroxyhexanamide is unique due to its specific structure, which allows for the formation of stable metal complexes. This property makes it particularly valuable in applications requiring strong and stable metal chelation .
Properties
IUPAC Name |
N,6-dihydroxyhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-5-3-1-2-4-6(9)7-10/h8,10H,1-5H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGSDRFWPIAUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60707063 |
Source
|
Record name | N,6-Dihydroxyhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60707063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34092-86-9 |
Source
|
Record name | N,6-Dihydroxyhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60707063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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